1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid
Overview
Description
1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a pyridinylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3-pyridinepropanol with 1-methylpyrrolidine-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(3-(pyridin-2-yl)propyl)pyrrolidine-2-carboxylic acid
- 1-Methyl-2-(3-(pyridin-4-yl)propyl)pyrrolidine-2-carboxylic acid
- 1-Methyl-2-(3-(quinolin-3-yl)propyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-Methyl-2-(3-(pyridin-3-yl)propyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
1-methyl-2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16-10-4-8-14(16,13(17)18)7-2-5-12-6-3-9-15-11-12/h3,6,9,11H,2,4-5,7-8,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBKRQZIIZGCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CCCC2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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